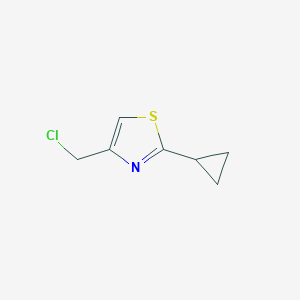

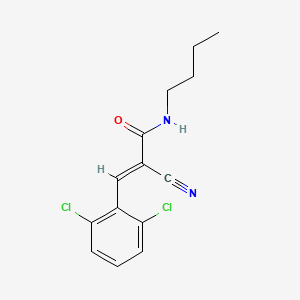

![molecular formula C9H9N3O2 B2695272 Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate CAS No. 2106251-05-0](/img/structure/B2695272.png)

Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the linear formula C10H10N2O2 . It is a derivative of imidazo[1,5-a]pyrimidine, which is a structural analog (isostere) of purine bases, such as adenine and guanine .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The synthesis of imidazo[1,5-a]pyrimidine has been a subject of intense research for numerous decades .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as the b3lyp/6–31G method, which is considered an efficient and reliable method to deal with quantum chemical problems .Chemical Reactions Analysis

Imidazo[1,5-a]pyrimidine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials .Physical And Chemical Properties Analysis

This compound is a brown powder with a melting point of 145–146°C (EtOH). Its 1H NMR spectrum (500 MHz, DMSO-d6), δ, ppm (J, Hz): 1.34 (3H, t, J = 7.0, CH2CH3); 4.35 (2H, q, J = 7.0, CH2CH3); 7.58 (1H, s, H-8); 8.47 (1H, s, H-6); 8.50 (1H, s, H-2); 9.43 (1H, s, H-4) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. A notable application is in the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, employing ethyl tertiary amines as carbon sources. This process, reported by Rao, Mai, and Song (2017), is significant for its broad substrate scope and production of diversified, valuable products (Rao, Mai, & Song, 2017).

Facilitating Novel Compound Synthesis

This compound is instrumental in creating novel compounds with potential biological activity. For example, Zamora et al. (2004) utilized it for synthesizing pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones, showcasing its ability to act as a synthon in building fused triazines (Zamora et al., 2004).

Crystallographic Studies

In crystallography, this compound derivatives have been synthesized and analyzed for their structural properties. Deng et al. (2010) synthesized a compound where the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system was essentially planar, contributing to our understanding of molecular structures (Deng et al., 2010).

Medicinal Chemistry Applications

In medicinal chemistry, modifying the structure of imidazo[1,5-a]pyrimidine derivatives can significantly impact their metabolic properties and potential therapeutic applications. Linton et al. (2011) described strategies to reduce the metabolism mediated by aldehyde oxidase (AO) in such compounds, highlighting the compound's relevance in drug discovery (Linton et al., 2011).

Development of Antimicrobial Agents

This compound derivatives have also shown promise in antimicrobial research. For instance, Revanker et al. (1975) reported the synthesis and significant antimicrobial activity of certain imidazo[1,2-a]pyrimidine derivatives against a variety of microorganisms (Revanker, Matthews, & Robins, 1975).

Mécanisme D'action

While the specific mechanism of action for Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate is not mentioned in the search results, imidazopyrimidines, in general, have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Orientations Futures

Imidazo[1,5-a]pyrimidine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVGFDNQRFYQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=NC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695193.png)

![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2695195.png)

![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)

![N-(sec-butyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)

![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)

![N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2695211.png)

![Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2695212.png)